molecular formula C19H21N3OS B11082196 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11082196
M. Wt: 339.5 g/mol
InChI Key: BQSGRILRFPJLNG-UHFFFAOYSA-N
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Description

2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with a cyano group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves the reaction of 3-cyano-6-propylpyridine-2-thiol with 4-ethylphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with amino acid residues in proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
  • 2-(3-cyano-6-propylpyridin-2-yl)sulfanyl-N-phenylacetamide

Uniqueness

2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is unique due to the presence of the 4-ethylphenyl group, which can influence its biological activity and physical properties. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

2-(3-cyano-6-propylpyridin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C19H21N3OS/c1-3-5-16-11-8-15(12-20)19(22-16)24-13-18(23)21-17-9-6-14(4-2)7-10-17/h6-11H,3-5,13H2,1-2H3,(H,21,23)

InChI Key

BQSGRILRFPJLNG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(C=C1)C#N)SCC(=O)NC2=CC=C(C=C2)CC

Origin of Product

United States

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